Ethyl 2-bromo-4-methyloxazole-5-carboxylate Ethyl 2-bromo-4-methyloxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 78451-13-5
VCID: VC2520940
InChI: InChI=1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3
SMILES: CCOC(=O)C1=C(N=C(O1)Br)C
Molecular Formula: C7H8BrNO3
Molecular Weight: 234.05 g/mol

Ethyl 2-bromo-4-methyloxazole-5-carboxylate

CAS No.: 78451-13-5

Cat. No.: VC2520940

Molecular Formula: C7H8BrNO3

Molecular Weight: 234.05 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromo-4-methyloxazole-5-carboxylate - 78451-13-5

Specification

CAS No. 78451-13-5
Molecular Formula C7H8BrNO3
Molecular Weight 234.05 g/mol
IUPAC Name ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate
Standard InChI InChI=1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3
Standard InChI Key DNPOJRGNNVJCRZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(O1)Br)C
Canonical SMILES CCOC(=O)C1=C(N=C(O1)Br)C

Introduction

Physical and Chemical Properties

Ethyl 2-bromo-4-methyloxazole-5-carboxylate, with the CAS number 78451-13-5, is characterized by a specific set of physical and chemical properties that define its behavior in various environments and reactions. The compound has a molecular formula of C₇H₈BrNO₃ and a molecular weight of 234.047 g/mol . Its structure contains an oxazole heterocycle with functional groups positioned strategically to enable diverse chemical transformations.

Structural Characteristics

The compound features an oxazole ring system with three key substituents:

  • A bromine atom at the 2-position, which serves as an excellent leaving group for substitution reactions

  • A methyl group at the 4-position that modifies the electronic properties of the ring

  • An ethyl carboxylate group at the 5-position that provides opportunities for further derivatization

This structural arrangement grants the molecule specific reactivity patterns that are valuable in organic synthesis applications.

Physical Properties

The physicochemical profile of ethyl 2-bromo-4-methyloxazole-5-carboxylate demonstrates its fundamental characteristics as outlined in Table 1.

Table 1: Physical Properties of Ethyl 2-Bromo-4-Methyloxazole-5-Carboxylate

PropertyValue
Molecular Weight234.047 g/mol
Density1.536 g/cm³
Boiling Point280.5°C at 760 mmHg
Flash Point123.4°C
Exact Mass232.969
PSA (Polar Surface Area)52.33
LogP1.92220
Index of Refraction1.51

The compound exists as a solid at standard temperature and pressure, with a relatively high boiling point of 280.5°C at atmospheric pressure . This high boiling point is consistent with its molecular weight and the presence of intermolecular forces typical of heterocyclic compounds containing polar functional groups.

Solubility and Partition Coefficient

With a moderate LogP value of 1.92220, ethyl 2-bromo-4-methyloxazole-5-carboxylate exhibits balanced lipophilic and hydrophilic properties . This characteristic is particularly important in pharmaceutical applications, where optimal drug-like properties often require balanced solubility in both aqueous and lipid environments. The compound's Polar Surface Area (PSA) of 52.33 also suggests moderate membrane permeability, which is relevant for potential biological applications.

Synthesis and Preparation Methods

The preparation of ethyl 2-bromo-4-methyloxazole-5-carboxylate typically involves selective bromination of the corresponding non-brominated oxazole precursor. Understanding these synthetic pathways is essential for researchers seeking to utilize this compound in their work.

Synthetic Routes

The primary synthetic approach involves the bromination of ethyl 4-methyloxazole-5-carboxylate. This reaction typically employs bromine as the brominating agent, with careful control of reaction conditions to ensure regioselectivity for the 2-position of the oxazole ring. The reaction generally proceeds through an electrophilic aromatic substitution mechanism, where the oxazole ring's electron density directs the bromination to the 2-position.

Reaction Conditions

The bromination reaction typically requires:

  • A suitable solvent system such as acetic acid or dichloromethane

  • Controlled temperature conditions to ensure selective bromination

  • Appropriate reaction time to achieve high conversion while minimizing side reactions

  • Post-reaction purification methods such as recrystallization or chromatography

Related Compounds and Derivatives

In the context of oxazole chemistry, ethyl 2-bromo-4-methyloxazole-5-carboxylate is structurally related to several other compounds that appear in the literature. For instance, the hydrolysis of the ethyl ester functionality leads to the corresponding carboxylic acid. Similar to this transformation is the conversion of ethyl esters to carboxylic acids using lithium hydroxide in a THF/methanol/water solvent system, as documented for related oxazole derivatives .

Chemical Reactivity

The reactive nature of ethyl 2-bromo-4-methyloxazole-5-carboxylate makes it a valuable synthetic intermediate. Its reactivity is largely determined by the presence of the bromine atom at the 2-position, which can undergo various substitution reactions.

Nucleophilic Substitution Reactions

The bromine at the 2-position of the oxazole ring serves as an excellent leaving group, facilitating nucleophilic substitution reactions. These reactions can introduce various functional groups, leading to a diverse array of oxazole derivatives. Common nucleophiles that can replace the bromine include:

  • Amines, leading to 2-amino-substituted oxazoles

  • Thiols, resulting in 2-thio-substituted derivatives

  • Alkoxides, producing 2-alkoxy-substituted compounds

These substitution reactions typically require appropriate reaction conditions, including suitable solvents and potentially catalysts to facilitate the transformation.

Modifications of the Ester Group

The ethyl carboxylate functionality at the 5-position provides additional opportunities for chemical modification. Common transformations include:

  • Hydrolysis to the corresponding carboxylic acid, as seen in related oxazole compounds

  • Reduction to the alcohol or aldehyde, depending on the reducing agent and conditions

  • Transesterification to different ester derivatives

  • Amidation to form the corresponding amides

These transformations expand the utility of ethyl 2-bromo-4-methyloxazole-5-carboxylate as a versatile building block in organic synthesis.

Applications in Chemical Research

Ethyl 2-bromo-4-methyloxazole-5-carboxylate serves as a versatile building block in organic synthesis, particularly in pharmaceutical research and development. Its utility stems from the reactivity of the bromine substituent and the functionalization opportunities provided by the ester group.

As a Synthetic Intermediate

ParameterValue
HS Code2934999090
VAT17.0%
Tax Rebate Rate13.0%
MFN Tariff6.5%
General Tariff20.0%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator